molecular formula C21H24F2N2O2 B412876 4-fluoro-N-[7-[(4-fluorobenzoyl)amino]heptyl]benzamide

4-fluoro-N-[7-[(4-fluorobenzoyl)amino]heptyl]benzamide

Cat. No.: B412876
M. Wt: 374.4g/mol
InChI Key: NLXINXIPYKUPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[7-[(4-fluorobenzoyl)amino]heptyl]benzamide is a chemical compound with the molecular formula C21H24F2N2O2 and a molecular weight of 374.4242664 . This compound is characterized by the presence of fluorine atoms and benzamide groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-fluoro-N-[7-[(4-fluorobenzoyl)amino]heptyl]benzamide involves several steps. One common method includes the reaction of 4-fluorobenzoyl chloride with heptylamine to form an intermediate, which is then reacted with 4-fluorobenzamide under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Chemical Reactions Analysis

4-fluoro-N-[7-[(4-fluorobenzoyl)amino]heptyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-fluoro-N-[7-[(4-fluorobenzoyl)amino]heptyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[7-[(4-fluorobenzoyl)amino]heptyl]benzamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the presence of fluorine atoms plays a crucial role in its activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H24F2N2O2

Molecular Weight

374.4g/mol

IUPAC Name

4-fluoro-N-[7-[(4-fluorobenzoyl)amino]heptyl]benzamide

InChI

InChI=1S/C21H24F2N2O2/c22-18-10-6-16(7-11-18)20(26)24-14-4-2-1-3-5-15-25-21(27)17-8-12-19(23)13-9-17/h6-13H,1-5,14-15H2,(H,24,26)(H,25,27)

InChI Key

NLXINXIPYKUPDQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NCCCCCCCNC(=O)C2=CC=C(C=C2)F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCCCCCNC(=O)C2=CC=C(C=C2)F)F

Origin of Product

United States

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